3-Fluoro-1-methyl-piperidin-4-one
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Overview
Description
3-Fluoro-1-methyl-piperidin-4-one is a fluorinated piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-piperidin-4-one typically involves the fluorination of piperidine derivatives. One common method is the use of Selectfluor® as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a base to facilitate the fluorination process .
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives, including this compound, often involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methyl-piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-Fluoro-1-methyl-piperidin-4-ol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-1-methyl-piperidin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methyl-piperidin-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and electrostatic interactions . The compound may also modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1-methyl-piperidin-4-amine: Another fluorinated piperidine derivative with similar structural features.
1-Methyl-4-piperidone: A non-fluorinated analog used in similar applications.
Uniqueness
3-Fluoro-1-methyl-piperidin-4-one is unique due to the presence of the fluorine atom, which can significantly enhance its metabolic stability and bioavailability compared to non-fluorinated analogs . This makes it a valuable compound in drug design and other scientific research applications .
Properties
Molecular Formula |
C6H10FNO |
---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
3-fluoro-1-methylpiperidin-4-one |
InChI |
InChI=1S/C6H10FNO/c1-8-3-2-6(9)5(7)4-8/h5H,2-4H2,1H3 |
InChI Key |
RGCRFKQOTAPTTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(C1)F |
Origin of Product |
United States |
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